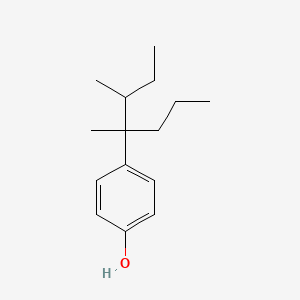

4-(1-Propyl-1,2-dimethylbutyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dimethylheptan-4-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-5-11-15(4,12(3)6-2)13-7-9-14(16)10-8-13/h7-10,12,16H,5-6,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIWRPQYBQSDOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC=C(C=C1)O)C(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501339659 | |

| Record name | 4-(1-Propyl-1,2-dimethylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501339659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866790-13-8 | |

| Record name | 4-(1-Propyl-1,2-dimethylbutyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866790138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Propyl-1,2-dimethylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501339659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-PROPYL-1,2-DIMETHYLBUTYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3C231NNQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemo Selective Strategies for 4 1 Propyl 1,2 Dimethylbutyl Phenol

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. masterorganicchemistry.com For 4-(1-Propyl-1,2-dimethylbutyl)phenol, the primary disconnection points are the C-C bond between the phenol (B47542) ring and the alkyl chain, and the C-C bonds within the highly branched alkyl group itself.

The most logical primary disconnection is the bond between the aromatic ring and the tertiary carbon of the alkyl chain. This disconnection simplifies the molecule into two key synthons: a phenol synthon and a complex alkyl synthon.

Phenol Synthon : This can be represented as a phenoxide anion (a nucleophile) or a phenol ring susceptible to electrophilic attack. The corresponding synthetic equivalents would be phenol itself or a 4-halophenol derivative (e.g., 4-bromophenol), depending on the chosen forward synthetic strategy.

Alkyl Synthon : This is a C8 electrophilic synthon, specifically a 1-propyl-1,2-dimethylbutyl carbocation or an equivalent. The synthetic equivalent would be an alkyl halide or an alcohol that can generate this carbocation or participate in coupling reactions.

This primary disconnection immediately suggests two major families of reactions for the forward synthesis: electrophilic aromatic substitution (specifically, Friedel-Crafts alkylation) or a cross-coupling reaction involving a pre-functionalized phenol.

Using a Grignard reaction logic, the tertiary alcohol can be disconnected at the carbon bearing the hydroxyl group. organic-chemistry.orgpearson.com This provides multiple pathways involving the reaction of a Grignard reagent with a ketone.

Interactive Table: Retrosynthetic Disconnections for 3,4-Dimethylheptan-3-ol

| Disconnection | Ketone Precursor | Grignard Reagent Precursor |

| Route A | 2-Methylpentan-3-one | Propylmagnesium bromide |

| Route B | Heptan-3-one | Methylmagnesium bromide |

| Route C | 3-Methylhexan-2-one | Ethylmagnesium bromide |

Each of these routes breaks the complex C8 structure into smaller, more accessible fragments. For instance, Route A is particularly appealing as it involves the reaction of propylmagnesium bromide with 2-methylpentan-3-one, both derivable from simple precursors.

Classical and Modern Synthetic Routes towards 4-(1-Propyl-1,2-dimethylbutyl)phenol

Based on the retrosynthetic analysis, several forward synthetic strategies can be devised, ranging from classical one-step reactions to more controlled, modern multi-step methodologies.

The most direct approach to synthesizing 4-(1-Propyl-1,2-dimethylbutyl)phenol is the Friedel-Crafts alkylation of phenol. jk-sci.com This reaction involves treating phenol with an appropriate alkylating agent in the presence of a Lewis acid or Brønsted acid catalyst. whiterose.ac.ukbeilstein-journals.org The alkylating agent could be the corresponding alcohol (3,4-dimethylheptan-3-ol) or alkyl halide.

The reaction proceeds via the formation of a tertiary carbocation from the alkylating agent, which then undergoes electrophilic aromatic substitution on the electron-rich phenol ring. The hydroxyl group of phenol is a strong ortho-, para-director, but the para-product is generally favored due to reduced steric hindrance.

However, this method faces several challenges:

Carbocation Rearrangement : While the desired carbocation is tertiary and relatively stable, reaction conditions could potentially lead to rearrangements, yielding a mixture of isomeric products.

Polyalkylation : The initial alkylation product is more nucleophilic than phenol itself, making it susceptible to further alkylation. This can be mitigated by using a large excess of phenol. jk-sci.com

Regioselectivity : While para-substitution is favored, some ortho-alkylation is likely to occur, complicating purification. acs.org

The choice of catalyst is crucial for optimizing yield and selectivity. jk-sci.comresearchgate.net

Interactive Table: Potential Catalysts for Friedel-Crafts Alkylation of Phenol

| Catalyst Type | Examples | Activity Level | Key Considerations |

| Strong Lewis Acids | AlCl₃, FeCl₃, SbF₅ | Very Active | Risk of side reactions, polyalkylation, and catalyst degradation. jk-sci.com |

| Moderate Lewis Acids | InCl₃, SbCl₅, FeCl₃ | Moderately Active | Offer a balance between reactivity and control. jk-sci.com |

| Mild Lewis Acids | BCl₃, SnCl₄, TiCl₄, ZnCl₂ | Mild | May require higher temperatures but can offer better selectivity. researchgate.net |

| Brønsted Acids | H₂SO₄, H₃PO₄ | Active | Commonly used with alkene or alcohol alkylating agents. unacademy.com |

| Solid Acid Catalysts | Modified Zeolites, Acidic Resins | Variable | Offer advantages in catalyst recovery and environmental impact. whiterose.ac.uk |

To overcome the selectivity issues of Friedel-Crafts alkylation, a multi-step approach using organometallic reagents can be employed. A general strategy involves the coupling of a nucleophilic organometallic species derived from the alkyl chain with an electrophilic phenol derivative.

A plausible sequence is as follows:

Preparation of the Alkyl Halide : The precursor alcohol, 3,4-dimethylheptan-3-ol (synthesized via a Grignard reaction as per section 2.1.2), can be converted to the corresponding alkyl bromide or chloride using reagents like PBr₃ or SOCl₂.

Formation of an Organometallic Reagent : The resulting alkyl halide can be reacted with magnesium to form a Grignard reagent (1-propyl-1,2-dimethylbutylmagnesium bromide) or with lithium followed by transmetalation (e.g., with ZnCl₂) to form an organozinc reagent. google.com

Coupling with a Phenol Derivative : The organometallic reagent can then be coupled with a protected 4-halophenol (e.g., 4-bromoanisole). The protecting group (in this case, methyl) prevents the acidic phenolic proton from quenching the organometallic reagent.

Deprotection : The final step involves the cleavage of the ether protecting group (e.g., using BBr₃) to yield the target phenol.

This approach offers superior control over regioselectivity, ensuring exclusive formation of the 4-substituted product.

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for forming C(sp³)–C(sp²) bonds, which are highly applicable to the synthesis of the target molecule. acs.org These methods generally offer high functional group tolerance and excellent selectivity.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound with an organic halide. libretexts.orgnih.gov A potential route for synthesizing 4-(1-Propyl-1,2-dimethylbutyl)phenol would be:

Synthesis of the Alkylborane : The alkene precursor, 3,4-dimethylhept-3-ene (obtained from the dehydration of 3,4-dimethylheptan-3-ol libretexts.orgjove.com), can undergo hydroboration. Using sterically hindered boranes like 9-BBN (9-borabicyclo[3.3.1]nonane) can provide high regioselectivity, adding the boron atom to the less substituted carbon of a rearranged alkene, though hydroboration of highly substituted alkenes can be challenging. wvu.edumasterorganicchemistry.comlibretexts.org The resulting alkylborane can be used directly or converted to a more stable boronic ester or trifluoroborate salt. researchgate.netprinceton.eduorganic-chemistry.org

Coupling : The alkylboron species is then coupled with 4-bromo- or 4-iodophenol (B32979) (or a protected version) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃). libretexts.org

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent, which often exhibits higher reactivity than the corresponding organoboron or organomagnesium reagents. wikipedia.orgorganic-chemistry.org

Synthesis of the Alkylzinc Halide : The alkyl bromide (prepared as described in 2.2.2) is converted into an organozinc halide by reaction with zinc dust or via transmetalation from the corresponding organolithium or Grignard reagent. researchgate.net

Coupling : The organozinc reagent is coupled with 4-bromophenol (B116583) using a palladium catalyst, often with phosphine (B1218219) ligands like PPh₃ or more specialized biarylphosphine ligands that are effective for C(sp³)–C(sp²) couplings. acs.orgwikipedia.orgnih.gov

Interactive Table: Comparison of Modern Coupling Strategies

| Reaction Name | Organometallic Reagent | Phenol Substrate | Typical Catalyst/Ligand | Key Advantages |

| Suzuki-Miyaura | Alkylboronic acid/ester | 4-Halophenol | Pd(PPh₃)₄, Pd(dppf)Cl₂ | High stability and tolerance of functional groups. libretexts.org |

| Negishi | Alkylzinc halide | 4-Halophenol | Pd(PPh₃)₄, Pd-PEPPSI | High reactivity of organozinc reagent, often milder conditions. wikipedia.orgnih.gov |

Diastereoselective and Enantioselective Synthesis of Chiral Centers within the Alkyl Moiety

The creation of the two stereogenic centers within the 1-propyl-1,2-dimethylbutyl moiety attached to the phenol ring is a significant synthetic challenge. The primary goal is to control the relative and absolute stereochemistry of the quaternary carbon at position 1 and the tertiary carbon at position 2 of the butyl chain.

Asymmetric Alkylation Techniques

Asymmetric alkylation represents a direct approach to installing the chiral alkyl group onto the phenol backbone. One powerful method is the Catalytic Asymmetric Dearomatization (CADA) reaction, which can assemble three-dimensional cyclic compounds from flat aromatic precursors. nih.govresearchgate.net While direct intermolecular CADA reactions on phenols are challenging due to the molecule's strong aromaticity and multiple nucleophilic sites (O, C2, and C4), they offer a pathway to creating chiral carbon centers. nih.govresearchgate.net For instance, a chiral phosphoric acid could catalyze the asymmetric dearomative alkylation of a phenol with a suitable electrophile, generating an intermediate with a chiral carbon center. nih.gov

Another relevant strategy is phase-transfer catalysis (PTC), which has been successfully used for the enantioselective α-alkylation of various substrates. nih.gov In a hypothetical synthesis, a phenol derivative could be alkylated under phase-transfer conditions using a chiral catalyst, such as a binaphthyl-modified chiral quaternary ammonium (B1175870) salt, to induce enantioselectivity. nih.govaustinpublishinggroup.com

Table 1: Illustrative Examples of Asymmetric Alkylation Techniques This table presents data from related reactions to illustrate the principles of asymmetric alkylation.

| Catalyst/Method | Substrate System | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Phenol + Azoalkene | Tetrahydroindolone | >99% | researchgate.net |

| (S,S)-NAS Bromide (PTC) | α-methylmalonate + Benzyl Bromide | α-methyl-α-benzylmalonate | 98% | nih.gov |

| Chiral Amine | Sulfonamide + Alkyl Halide | Axially Chiral Sulfonamide | Excellent | researchgate.net |

Chiral Catalyst-Mediated Transformations

The success of asymmetric synthesis hinges on the design and application of effective chiral catalysts. These catalysts create a chiral environment that forces the reaction to proceed along a stereochemically favored pathway.

Chiral Brønsted Acids: Chiral phosphoric acids (CPAs) have emerged as powerful catalysts in asymmetric synthesis. nih.govresearchgate.net They can activate both the phenol and the electrophile through dual hydrogen-bonding interactions, facilitating a highly organized transition state that dictates the stereochemical outcome. nih.gov

Chiral Phase-Transfer Catalysts: Chiral quaternary ammonium and phosphonium (B103445) salts are widely used in phase-transfer catalysis. nih.govmdpi.com Catalysts derived from cinchona alkaloids or those featuring binaphthyl scaffolds have proven effective in promoting a variety of enantioselective alkylations by forming a chiral ion pair with the substrate in the organic phase. nih.govaustinpublishinggroup.com

Chiral Lewis Acids: While traditional Friedel-Crafts alkylations often use strong, achiral Lewis acids like AlCl₃, the development of chiral Lewis acid catalysts allows for enantioselective variants of this classic reaction. mt.com These catalysts coordinate to the electrophile, shielding one face and directing the nucleophilic attack of the phenol to the other, thereby controlling the formation of the new stereocenter.

Resolution Strategies for Diastereomeric and Enantiomeric Forms of 4-(1-Propyl-1,2-dimethylbutyl)phenol

When a synthesis produces a mixture of stereoisomers (a racemic or diastereomeric mixture), a resolution step is required to separate them. libretexts.org

Classical Resolution via Diastereomer Formation: This traditional method involves reacting the mixture of enantiomers with a single enantiomer of a chiral resolving agent. libretexts.orgpharmacy180.com For an acidic compound like a phenol, a chiral amine or alkaloid (e.g., brucine, ephedrine) can be used to form a pair of diastereomeric salts. pharmacy180.com Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. pharmacy180.commdpi.com After separation, the individual enantiomers of the target compound are recovered by breaking the salt. libretexts.org

Chromatographic Resolution: Chromatographic techniques are powerful tools for separating stereoisomers. numberanalytics.comnih.gov

High-Performance Liquid Chromatography (HPLC): This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and elute separately. mdpi.comnumberanalytics.com CSPs based on cellulose (B213188) or amylose (B160209) derivatives are common for this purpose. numberanalytics.com

Gas Chromatography (GC): For volatile compounds, GC with a chiral stationary phase, such as one based on cyclodextrin (B1172386) derivatives, can be used for enantiomeric separation. mdpi.comnumberanalytics.com Alternatively, the enantiomers can be converted into diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral GC column. mdpi.com

Table 2: Common Chiral Resolving Agents

| Resolving Agent Class | Target Functional Group | Separation Method | Reference |

|---|---|---|---|

| Chiral Alkaloids (e.g., brucine, quinine) | Racemic Acids | Fractional Crystallization | pharmacy180.com |

| Chiral Acids (e.g., tartaric acid, camphorsulfonic acid) | Racemic Bases | Fractional Crystallization | libretexts.orgpharmacy180.com |

| Chiral Amines (e.g., (R)‑1‑phenylethylamine) | Racemic Acids | Fractional Crystallization | libretexts.org |

Reaction Optimization and Process Intensification Studies

To move a synthesis from the laboratory to an industrial scale, reaction optimization and process intensification are crucial for improving efficiency, reducing waste, and ensuring economic viability. aiche.org

Ligand Design and Catalyst Screening for Enhanced Selectivity

The catalyst is a key determinant of a reaction's success, and its performance can be fine-tuned through ligand design and systematic screening. The goal is to enhance selectivity for the desired product, in this case, the para-substituted isomer of 4-(1-propyl-1,2-dimethylbutyl)phenol.

Ligand Design: In metal-catalyzed reactions, the ligands attached to the metal center play a critical role in determining selectivity. nih.gov For example, in palladium-catalyzed C-H functionalization of phenols, the choice of ligand can switch the reaction's regioselectivity between the meta and para positions. nih.gov By systematically modifying the steric and electronic properties of ligands, it is possible to create a catalyst that favors the formation of the para-alkylated product with high fidelity. nih.gov

Catalyst Screening: The alkylation of phenols can be achieved using various catalysts, including Lewis acids, Brønsted acids, and solid acid catalysts like zeolites or ion-exchange resins. slchemtech.comiitm.ac.in Screening different catalysts is essential to identify the one that provides the best balance of activity and selectivity. whiterose.ac.uk For instance, silica (B1680970) gel-supported aluminium phenolate (B1203915) has been developed as a solid catalyst that exhibits high ortho-selectivity in phenol alkylation, demonstrating how catalyst design can direct the reaction outcome. whiterose.ac.uk For para-selectivity, catalysts like ion-exchange resins are often effective. slchemtech.com

Solvent Effects and Temperature Regimes in Synthetic Efficiency

The choice of solvent and the reaction temperature are critical parameters that can profoundly impact reaction rate, conversion, and selectivity. researchgate.net

Solvent Effects: The solvent can influence the stability of reactants, intermediates, and transition states. In phenol alkylation, a comparative study showed that using ionic liquids as solvents could improve the conversion of phenol compared to reactions run without a solvent or in other media when using certain solid acid catalysts. researchgate.net The choice of solvent can also affect the ratio of O-alkylation to C-alkylation products, a key selectivity challenge in phenol chemistry. iitm.ac.inechemi.com

Temperature Regimes: Temperature is a key variable in controlling Friedel-Crafts type reactions. wikipedia.org Increasing the reaction temperature generally increases the reaction rate but can also lead to undesirable side reactions or isomerization of products. researchgate.netresearchgate.net In some cases, adjusting the temperature can be used to control chemo-selectivity. For example, in the chiral phosphoric acid-catalyzed reaction of phenols with azoalkenes, simply changing the reaction temperature can lead to chemo-divergent outcomes, producing either (3+2) cycloaddition products or dearomative alkylation products. researchgate.net Optimizing the temperature is therefore a crucial step in maximizing the yield of the desired 4-(1-propyl-1,2-dimethylbutyl)phenol.

Table 3: Illustrative Effect of Temperature and Solvent on a Friedel-Crafts Reaction This table presents generalized findings from related reactions to illustrate the principles of reaction optimization.

| Reaction Parameter | Condition A | Result A | Condition B | Result B | Reference |

|---|---|---|---|---|---|

| Temperature | 45 °C | Moderate Conversion | 83 °C (Boiling) | Significantly Increased Conversion | researchgate.net |

| Temperature | -30 °C | (3+2) Cycloaddition Product | 25 °C | Alkylation Product | researchgate.net |

| Solvent | [hmim]BF₄ (Ionic Liquid) | Improved Phenol Conversion (with H-β zeolite) | No Solvent | Lower Phenol Conversion (with H-β zeolite) | researchgate.net |

| Phenol:Alkene Ratio | 1:0.5 | 11.3% Phenol Conversion | 1:2 | 37.0% Phenol Conversion | iitm.ac.in |

Continuous Flow Synthesis Adaptations for Scalability

The industrial-scale production of substituted phenols, including 4-(1-Propyl-1,2-dimethylbutyl)phenol, necessitates synthetic methodologies that are not only efficient and selective but also amenable to safe, continuous, and scalable manufacturing. While specific literature detailing the continuous flow synthesis of 4-(1-Propyl-1,2-dimethylbutyl)phenol is not available, the adaptation of established batch chemical principles, primarily Friedel-Crafts alkylation, to continuous flow platforms offers a prospective and advantageous route for its synthesis. This section explores the theoretical and practical considerations for adapting the synthesis of 4-(1-Propyl-1,2-dimethylbutyl)phenol to a continuous flow process, drawing upon analogous transformations in phenol chemistry.

The translation of the synthesis of 4-(1-Propyl-1,2-dimethylbutyl)phenol from batch to a continuous flow process would likely involve the electrophilic alkylation of phenol. This could theoretically be achieved using a suitable C9 alkylating agent, such as an alkene or an alcohol, in the presence of an acid catalyst. The structural complexity of the 1-propyl-1,2-dimethylbutyl group suggests that a multi-step process or a specific precursor might be necessary to achieve the desired substitution pattern without significant side-product formation.

Continuous flow chemistry presents several advantages over traditional batch processing for such a synthesis. These benefits include superior heat and mass transfer, enhanced safety due to smaller reaction volumes at any given time, and the potential for higher throughput and automation. For the synthesis of 4-(1-Propyl-1,2-dimethylbutyl)phenol, a continuous flow setup would likely employ a packed-bed reactor containing a heterogeneous catalyst. This approach circumvents the challenges associated with the separation of homogeneous catalysts from the product stream, which is a common issue in batch Friedel-Crafts reactions.

Key Components of a Proposed Continuous Flow Synthesis:

Reactor Type: A packed-bed reactor, likely a tube or column reactor, would be the central component of the continuous flow system. This reactor would be filled with a solid acid catalyst. The choice of reactor material would need to be compatible with the corrosive nature of the reactants and catalysts, with materials such as stainless steel or Hastelloy being common choices. Microreactors could also be employed, especially during process optimization, due to their excellent control over reaction parameters.

Catalyst: The selection of a suitable heterogeneous catalyst is crucial for the efficiency and chemo-selectivity of the continuous flow process. Potential candidates include zeolites (e.g., H-beta, H-Y), acidic clays (B1170129) (e.g., montmorillonite), or supported acid catalysts like silica-supported phosphotungstic acid. researchgate.net These solid catalysts are preferred in flow chemistry as they are easily contained within the reactor, simplifying product purification and enabling long-term, stable operation. nih.gov

Reactant Delivery: Precise and pulseless delivery of the reactant streams (phenol and the alkylating agent, potentially dissolved in a suitable solvent) is essential for maintaining stable reaction conditions. High-performance liquid chromatography (HPLC) pumps or syringe pumps are typically used for this purpose. The reactants would be pre-mixed in a T-mixer before entering the heated reactor zone.

Process Parameters: The optimization of process parameters such as temperature, pressure, flow rate (which determines the residence time), and reactant stoichiometry is critical for maximizing the yield and selectivity of 4-(1-Propyl-1,2-dimethylbutyl)phenol. Continuous flow systems allow for the rapid screening of these parameters, facilitating efficient process development.

Hypothetical Continuous Flow Synthesis Parameters:

The following interactive data table outlines plausible operating conditions for the continuous flow synthesis of 4-(1-Propyl-1,2-dimethylbutyl)phenol, based on data from analogous phenol alkylation reactions.

| Parameter | Value | Rationale |

| Reactor Type | Packed-Bed Reactor | Allows for the use of heterogeneous catalysts, simplifying purification. |

| Catalyst | Zeolite H-beta | Known to be active and selective for Friedel-Crafts alkylation of phenols. nih.gov |

| Temperature | 120-180 °C | Balances reaction rate and potential for side reactions. |

| Pressure | 10-20 bar | Maintains reactants in the liquid phase at elevated temperatures. |

| Phenol Conc. | 0.5 M in Toluene | Toluene is a common solvent for such reactions. |

| Alkylating Agent Conc. | 0.6 M in Toluene | A slight excess of the alkylating agent can drive the reaction to completion. |

| Flow Rate | 0.5 - 2.0 mL/min | Allows for varying residence times to optimize conversion and selectivity. |

| Residence Time | 5 - 20 min | Shorter residence times compared to batch processes are a key advantage of flow chemistry. |

Research Findings from Analogous Systems:

Studies on the continuous flow alkylation of other phenols provide valuable insights into the potential for synthesizing 4-(1-Propyl-1,2-dimethylbutyl)phenol. For instance, the alkylation of thiols and phenols has been successfully demonstrated in packed-bed flow reactors using heterogeneous bases. vapourtec.comakjournals.com While the conditions for phenol alkylation are generally more demanding (higher temperatures and longer residence times) compared to thiols, these studies confirm the feasibility of this approach. akjournals.com

Furthermore, research on Friedel-Crafts alkylations with alcohols under continuous flow has identified montmorillonite (B579905) clay as a highly active and durable catalyst. nih.govrsc.org Such catalysts have shown stable performance over extended periods, which is a critical factor for industrial scalability. The use of heterogeneous catalysts in packed-bed reactors for Friedel-Crafts reactions has been shown to be an environmentally benign approach. researchgate.net

The following interactive data table summarizes findings from the literature on continuous flow phenol alkylation with various alkylating agents, which can serve as a guide for the development of a process for 4-(1-Propyl-1,2-dimethylbutyl)phenol.

| Alkylating Agent | Catalyst | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |

| Benzyl Alcohol | Montmorillonite Clay | 150 | 10 | >95 | nih.gov |

| 1-Octene | 50 wt% PTA/SiO2 | 100 | 15 | 98 | researchgate.net |

| Epichlorohydrin | None (with base) | 45 | 60 | High | researchgate.net |

| Benzyl Bromide | Caesium Carbonate | 100 | 10 | 82 | akjournals.com |

Advanced Structural Elucidation and Conformational Analysis of 4 1 Propyl 1,2 Dimethylbutyl Phenol

Stereochemical Assignment and Absolute Configuration Determination

The structure of 4-(1-Propyl-1,2-dimethylbutyl)phenol possesses two stereocenters at the C1 and C2 positions of the butyl chain. This gives rise to four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). Determining the specific three-dimensional arrangement of atoms, or the absolute configuration, of these isomers is critical and can be achieved through several powerful spectroscopic techniques.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereoisomer Characterization

Chiroptical spectroscopy measures the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org Electronic circular dichroism (ECD), a key chiroptical technique, records the difference in absorption of left and right circularly polarized UV-visible light as a function of wavelength. saschirality.orgcas.cz

For the stereoisomers of 4-(1-Propyl-1,2-dimethylbutyl)phenol, each enantiomeric pair—(1R, 2R)/(1S, 2S) and (1R, 2S)/(1S, 2R)—would be expected to produce ECD spectra that are mirror images of each other, exhibiting opposite signs. Diastereomers, however, would display distinctly different ECD spectra.

The process would involve:

Experimental Measurement : The ECD spectrum of a synthesized, enantiomerically-enriched sample would be recorded.

Quantum Chemical Calculations : The theoretical ECD spectra for the different possible stereoisomers would be calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). rsc.org

Comparison : The experimental spectrum would be compared to the calculated spectra. A match would allow for the unambiguous assignment of the absolute configuration. vanderbilt.edu

The chromophore in this molecule is the substituted phenol (B47542) ring. The electronic transitions of the phenol ring are influenced by the stereochemistry of the chiral alkyl substituent, giving rise to a unique ECD signature.

Table 1: Hypothetical ECD Data for Stereoisomers of 4-(1-Propyl-1,2-dimethylbutyl)phenol

This table presents illustrative, hypothetical data for the primary electronic transitions expected in the ECD spectra of the four stereoisomers. The signs of the Cotton effects are key for distinguishing between enantiomers.

| Stereoisomer | λmax (nm) (Lb band) | Δε (L·mol-1·cm-1) | λmax (nm) (La band) | Δε (L·mol-1·cm-1) |

|---|---|---|---|---|

| (1R, 2R) | 278 | +0.8 | 225 | -2.5 |

| (1S, 2S) | 278 | -0.8 | 225 | +2.5 |

| (1R, 2S) | 280 | +1.2 | 223 | +1.9 |

| (1S, 2R) | 280 | -1.2 | 223 | -1.9 |

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is analogous to ECD but operates in the infrared region of the spectrum, measuring the differential absorption of circularly polarized light associated with molecular vibrations. nih.gov VCD has become a powerful tool for determining the absolute configuration of chiral molecules in solution, often serving as a reliable alternative to X-ray crystallography. americanlaboratory.com

For a molecule like 4-(1-Propyl-1,2-dimethylbutyl)phenol, the VCD spectrum provides a rich fingerprint of its stereochemistry. The application involves comparing the experimental VCD spectrum with a spectrum calculated for a specific enantiomer using Density Functional Theory (DFT). nih.govresearchgate.net A direct match in the signs and relative intensities of the VCD bands confirms the absolute configuration. If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is assigned to the opposite enantiomer. americanlaboratory.com This technique is particularly valuable because the entire molecule contributes to the VCD spectrum, not just the atoms near a chromophore.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

Should the compound or a suitable derivative be crystallized, X-ray crystallography offers the most definitive method for determining its three-dimensional structure. This technique provides precise coordinates of each atom in the crystal lattice, thereby unambiguously revealing the relative and absolute stereochemistry. scirp.org

For phenolic compounds, crystal packing is often influenced by hydrogen bonding involving the hydroxyl group and potentially weaker interactions like C-H···π interactions. nih.gov While X-ray crystallography is considered a gold standard, obtaining single crystals of sufficient quality can be challenging, especially for molecules with flexible alkyl chains which may exist as oils or amorphous solids. americanlaboratory.com

Conformational Dynamics and Energy Landscape Profiling

The flexible alkyl side chain of 4-(1-Propyl-1,2-dimethylbutyl)phenol can adopt numerous spatial arrangements, or conformations, due to rotation around its single bonds. Understanding these conformational preferences is crucial as they can influence the molecule's physical properties and interactions.

Spectroscopic Probes for Rotational Isomerism and Flexible Chain Conformations

The different stable conformations (rotational isomers or rotamers) of the alkyl chain can sometimes be observed and characterized using high-resolution spectroscopic techniques. For similar p-alkylphenols, studies have shown that different conformations can lead to distinct spectral features. researchgate.net The orientation of the alkyl group relative to the phenol's hydroxyl group (syn or anti) can result in a doubling of stable conformations. researchgate.net

Techniques such as laser-induced fluorescence or stimulated emission pumping spectroscopy, often combined with supersonic jet cooling to simplify spectra, can distinguish between different conformers. While these are gas-phase techniques, they provide fundamental insights into the molecule's intrinsic conformational energy landscape. In solution, NMR spectroscopy, particularly the measurement of nuclear Overhauser effects (NOEs) and coupling constants, can provide information about the time-averaged proximity of different protons, helping to deduce the predominant solution-state conformation.

Computational Modeling of Conformational Space and Energy Minima

Computational chemistry is an indispensable tool for exploring the complex conformational space of flexible molecules. researchgate.net By systematically rotating the dihedral angles of the alkyl chain in 4-(1-Propyl-1,2-dimethylbutyl)phenol, a potential energy surface can be generated.

This process typically involves:

Conformational Search : Using molecular mechanics (MM) or semi-empirical methods to rapidly generate a large number of possible conformations. nih.gov

Energy Minimization : Optimizing the geometry of these conformations using higher-level quantum chemical methods, such as Density Functional Theory (DFT), to find the local energy minima. chemrxiv.org

Thermodynamic Analysis : Calculating the relative Gibbs free energies of the stable conformers to predict their populations at a given temperature.

These calculations can predict the most stable arrangements of the propyl and dimethylbutyl groups and the energy barriers to rotation between them. For p-alkylphenols, it has been found that hyperconjugation can significantly influence the torsional potential of the alkyl substituent. researchgate.net

Table 2: Illustrative Computational Data for Conformational Analysis

This table shows hypothetical relative energies for a few low-energy conformers of (1R, 2R)-4-(1-Propyl-1,2-dimethylbutyl)phenol, as would be determined by DFT calculations. The Boltzmann population indicates the predicted percentage of each conformer at equilibrium at 298 K.

| Conformer ID | Description (Key Dihedral Angles) | Relative Energy (kcal/mol) | Predicted Boltzmann Population (%) |

|---|---|---|---|

| Conf-1 | Extended Chain, Anti-OH | 0.00 | 65.1 |

| Conf-2 | Gauche, Anti-OH | 0.85 | 14.3 |

| Conf-3 | Extended Chain, Syn-OH | 1.10 | 8.7 |

| Conf-4 | Folded, Anti-OH | 1.95 | 1.9 |

Intermolecular Interactions and Self-Assembly Propensities

The amphiphilic nature of 4-(1-Propyl-1,2-dimethylbutyl)phenol, which features a polar phenolic head and a nonpolar alkyl tail, is expected to govern its intermolecular interactions and drive self-assembly processes. The specific geometry of the highly branched alkyl group is predicted to play a significant role in the packing and aggregation behavior of the molecule.

Hydrogen Bonding Network Analysis

The primary and most directional intermolecular interaction involving 4-(1-Propyl-1,2-dimethylbutyl)phenol is hydrogen bonding, facilitated by the phenolic hydroxyl (-OH) group. This group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs).

In the solid state, it is anticipated that these molecules would form extended hydrogen-bonding networks. Depending on the crystalline packing, these could manifest as linear chains (catemers) or cyclic arrangements, such as dimers or larger ring structures. The presence of the bulky 1-propyl-1,2-dimethylbutyl group would sterically influence the geometry of these networks, potentially leading to more complex or frustrated packing arrangements compared to less substituted phenols. Spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy would be instrumental in confirming the presence and nature of these hydrogen bonds by observing the shift in the O-H stretching frequency.

| Interaction Type | Potential Participants | Expected Geometry/Characteristics |

| Hydrogen Bond (Donor) | Phenolic Hydrogen | Forms O-H···O bonds with adjacent molecules. |

| Hydrogen Bond (Acceptor) | Phenolic Oxygen | Accepts hydrogen bonds from neighboring hydroxyl groups. |

| Resulting Networks | - | Could form linear chains or cyclic oligomers (dimers, tetramers, etc.). |

π-π Stacking and Hydrophobic Interactions in Aggregated States

Beyond hydrogen bonding, the collective behavior of 4-(1-Propyl-1,2-dimethylbutyl)phenol molecules is dictated by weaker, non-covalent forces, including π-π stacking and hydrophobic interactions.

The aromatic phenol ring provides a region of electron density that can engage in π-π stacking interactions with adjacent rings. These interactions are crucial for the stability of aggregated states. The most probable geometries would be parallel-displaced or T-shaped (edge-to-face), as a perfect face-to-face stacking arrangement is often destabilized by electrostatic repulsion. The bulky alkyl substituent would likely influence the preferred stacking geometry and the inter-planar distance between the aromatic rings.

The large, branched alkyl tail is the primary driver of hydrophobic interactions. In aqueous environments, these nonpolar groups would be expelled from the water network, leading to the self-assembly of the molecules into larger aggregates like micelles or vesicles. The critical micelle concentration (CMC) would be the threshold at which these structures begin to form. The significant steric bulk of the 1-propyl-1,2-dimethylbutyl group would affect the packing efficiency within these aggregates, influencing their size, shape, and stability. These hydrophobic forces, in conjunction with π-π stacking, are the main contributors to the cohesive energy of the aggregated system.

| Force/Interaction | Contributing Molecular Moiety | Predicted Role in Self-Assembly |

| π-π Stacking | Phenolic Ring | Contributes to the stability of molecular aggregates through aromatic interactions. |

| Hydrophobic Interaction | 1-Propyl-1,2-dimethylbutyl Group | Drives the formation of aggregates in polar solvents to minimize contact between the nonpolar tail and the solvent. |

| van der Waals Forces | Entire Molecule | Provides general, non-directional attractive forces contributing to molecular packing. |

Theoretical and Computational Chemistry Investigations of 4 1 Propyl 1,2 Dimethylbutyl Phenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic nature of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

DFT studies would focus on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity.

HOMO: For a phenolic compound, the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom of the hydroxyl group. This region acts as the primary electron donor in chemical reactions. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate an electron. A higher HOMO energy suggests greater reactivity as an electron donor.

LUMO: The LUMO represents the region where the molecule can accept electrons. In 4-(1-Propyl-1,2-dimethylbutyl)phenol, the LUMO would likely be distributed over the aromatic ring. The energy of the LUMO is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

A hypothetical data table for such a study would look like this:

| Computational Parameter | Predicted Value (Illustrative) |

| HOMO Energy | -5.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Energy Gap | 6.7 eV |

An electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface.

Color Coding: The ESP map is color-coded to show different potential regions. Red areas indicate negative electrostatic potential, where electron density is high and which are susceptible to electrophilic attack. For 4-(1-Propyl-1,2-dimethylbutyl)phenol, this region would be concentrated around the hydroxyl oxygen atom. Blue areas represent positive electrostatic potential, typically found around the acidic hydrogen of the hydroxyl group, making it a site for nucleophilic attack. Green and yellow areas denote regions of neutral or near-neutral potential, such as the bulky alkyl substituent.

Reactivity Insights: This analysis provides a visual guide to the molecule's reactive sites, predicting how it might interact with other polar molecules, ions, or biological receptors.

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation of synthesized molecules.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. This is particularly useful for complex structures like 4-(1-Propyl-1,2-dimethylbutyl)phenol, where the crowded alkyl group leads to overlapping signals in an experimental spectrum. Comparing the predicted shifts with experimental data provides a powerful method for structural validation.

IR Vibrational Modes: Calculations can also determine the vibrational frequencies corresponding to the molecule's infrared (IR) spectrum. Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, rocking) of a particular vibrational mode. For this molecule, key predicted modes would include the O-H stretch of the phenol group (typically a strong, broad band), C-O stretching, and various C-H and C-C vibrations within the aromatic ring and the alkyl chain.

A theoretical table of key IR frequencies might be presented as follows:

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) | Description |

| ν(O-H) | 3650 | Hydroxyl group stretching |

| ν(C-O) | 1250 | Phenolic C-O stretching |

| ν(C=C) | 1600, 1500 | Aromatic ring stretching |

| ν(C-H) | 2950 | Alkyl C-H stretching |

Molecular Dynamics Simulations of Solvation and Conformational Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic processes that are inaccessible to static quantum chemical calculations.

The bulky and flexible 1-propyl-1,2-dimethylbutyl group can adopt numerous conformations (spatial arrangements). MD simulations can explore how the presence and type of solvent influence the preferred shape of the molecule.

Simulation Setup: A simulation would involve placing a model of 4-(1-Propyl-1,2-dimethylbutyl)phenol in a box filled with explicit solvent molecules (e.g., water for a polar environment, or hexane (B92381) for a nonpolar one).

Conformational Analysis: By simulating the system for nanoseconds or longer, researchers can track the dihedral angles within the alkyl chain to see which conformations are most stable and how frequently the molecule transitions between them. In a polar solvent like water, the molecule might orient its polar hydroxyl group towards the solvent while the nonpolar alkyl tail might fold to minimize its contact with water. In a nonpolar solvent, the alkyl chain would be more extended.

MD simulations can also be used to calculate transport properties, such as how the molecule moves and tumbles within a solvent.

Diffusion Coefficient: The diffusion coefficient measures how quickly the molecule moves through the solvent. This would be calculated from the simulation trajectory by analyzing the molecule's mean squared displacement over time. It is expected that the diffusion would be slower in a more viscous solvent.

A hypothetical data table from an MD study could summarize these properties:

| Solvent | Diffusion Coefficient (x 10⁻⁵ cm²/s) (Illustrative) | Rotational Correlation Time (ps) (Illustrative) |

| Water | 0.6 | 150 |

| Hexane | 1.5 | 80 |

In Silico Modeling of Molecular Recognition and Interactions

In silico modeling serves as a powerful tool to predict and analyze the interactions between a small molecule, such as 4-(1-propyl-1,2-dimethylbutyl)phenol, and biological macromolecules. These computational techniques can provide valuable insights into potential biological activities and guide further experimental research.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a phenolic compound like 4-(1-propyl-1,2-dimethylbutyl)phenol, relevant macromolecular targets could include enzymes and receptors where other alkylphenols have shown activity. For instance, enzymes such as carbonic anhydrases or various receptors could be selected for these hypothetical studies. eurekaselect.comnih.gov

The process would involve obtaining the three-dimensional structures of the target macromolecules, often from protein data banks. The structure of 4-(1-propyl-1,2-dimethylbutyl)phenol would be modeled and optimized for its lowest energy conformation. Docking simulations would then be performed to fit the ligand into the binding site of the macromolecule, generating various possible binding poses. These poses are then scored based on a function that estimates the binding affinity.

A hypothetical docking study of 4-(1-propyl-1,2-dimethylbutyl)phenol with a selected enzyme, for example, a human carbonic anhydrase isoform, might yield results as illustrated in the table below.

Table 1: Hypothetical Docking Scores and Interactions of 4-(1-Propyl-1,2-dimethylbutyl)phenol with a Putative Macromolecular Target

| Target Protein | Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Carbonic Anhydrase II | Active Site | -7.8 | His94, His96, Val121, Leu198 |

| Estrogen Receptor Alpha | Ligand Binding Domain | -8.2 | Arg394, Glu353, Thr347, Leu387 |

| Peroxisome Proliferator-Activated Receptor Gamma | Ligand Binding Pocket | -7.5 | His323, His449, Tyr473, Ser289 |

This table is for illustrative purposes only and is based on typical results for similar phenolic compounds.

Following molecular docking, more rigorous methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy. These calculations provide a more accurate estimation of the binding affinity by considering factors like electrostatic and van der Waals interactions, as well as the energy required to desolvate the ligand and the protein binding site.

Interaction hotspot identification involves analyzing the docked complex to pinpoint the specific amino acid residues that contribute most significantly to the binding energy. This is often visualized by plotting the interaction energy between the ligand and each residue in the binding pocket. For 4-(1-propyl-1,2-dimethylbutyl)phenol, the phenolic hydroxyl group would be expected to form hydrogen bonds, while the bulky alkyl group would likely engage in hydrophobic interactions.

A hypothetical breakdown of the binding energy contributions is presented in the table below.

Table 2: Hypothetical Binding Energy Contribution Analysis for the Interaction of 4-(1-Propyl-1,2-dimethylbutyl)phenol with a Target Protein

| Interaction Type | Energy Contribution (kcal/mol) | Key Contributing Residues (Hypothetical) |

| Van der Waals | -45.2 | Val121, Leu198, Phe131 |

| Electrostatic | -20.5 | His94, His96, Thr200 |

| Hydrogen Bonding | -5.1 | His94 (via hydroxyl group) |

| Solvation Energy | +38.7 | N/A |

| Total Binding Energy | -32.1 | N/A |

This table is for illustrative purposes only and the values are not based on experimental data.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov To develop a QSAR model for a class of compounds including 4-(1-propyl-1,2-dimethylbutyl)phenol, a dataset of structurally similar molecules with known activities against a particular target would be required.

The process involves calculating a variety of molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological descriptors (e.g., branching indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new compounds based on their descriptors.

For instance, a hypothetical QSAR model could be developed to predict the antioxidant activity of a series of alkylphenols. nih.gov The model might reveal that the antioxidant potency is positively correlated with the number of hydroxyl groups and negatively correlated with the steric bulk around the phenolic ring.

Table 3: Hypothetical QSAR Model for a Series of Phenolic Compounds

| Dependent Variable | Model Equation (Hypothetical) | R² | Q² |

| Antioxidant Activity (IC₅₀) | log(1/IC₅₀) = 0.8 * (HOMO) - 0.2 * (Molecular Volume) + 1.5 * (Number of OH groups) + 2.1 | 0.85 | 0.72 |

This table represents a hypothetical QSAR model and is for illustrative purposes. HOMO stands for Highest Occupied Molecular Orbital energy, a quantum chemical descriptor.

Investigation of Molecular Interactions and Mechanistic Insights of 4 1 Propyl 1,2 Dimethylbutyl Phenol

Target Identification and Binding Characterization at the Molecular Level

To understand the biological effects of 4-(1-Propyl-1,2-dimethylbutyl)phenol, the initial step involves identifying its molecular targets and characterizing the binding interactions.

In Vitro Receptor Binding Assays with Purified Proteins

In vitro receptor binding assays are fundamental in determining if a compound interacts with specific protein receptors. These assays typically involve incubating the compound with a purified receptor and a known radiolabeled or fluorescently-labeled ligand for that receptor. By measuring the displacement of the labeled ligand, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of the test compound can be determined.

A hypothetical data table for such an experiment is presented below:

| Receptor Target | Ligand Used | IC50 of 4-(1-Propyl-1,2-dimethylbutyl)phenol (µM) |

| Estrogen Receptor α | [³H]Estradiol | Data Not Available |

| Androgen Receptor | [³H]Testosterone | Data Not Available |

| Aryl Hydrocarbon Receptor | [³H]TCDD | Data Not Available |

Enzyme Inhibition Kinetics and Mechanism of Action (in vitro)

If the compound is suspected to interact with an enzyme, its inhibitory activity would be investigated. Enzyme inhibition assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound. Kinetic studies, such as Lineweaver-Burk or Michaelis-Menten plots, can then be used to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

A hypothetical data table for enzyme inhibition studies is shown below:

| Enzyme Target | Substrate Used | Type of Inhibition | KI (µM) |

| Cytochrome P450 3A4 | Midazolam | Data Not Available | Data Not Available |

| Aromatase (CYP19A1) | Testosterone | Data Not Available | Data Not Available |

| Cyclooxygenase-2 (COX-2) | Arachidonic Acid | Data Not Available | Data Not Available |

Protein-Ligand Interaction Mapping using Biophysical Techniques

Biophysical techniques provide detailed insights into the thermodynamics and kinetics of binding interactions.

Surface Plasmon Resonance (SPR): This technique can measure the real-time association and dissociation of a ligand to a protein immobilized on a sensor chip, providing kinetic constants (ka and kd) and the dissociation constant (KD).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

A hypothetical data table summarizing biophysical interaction data is presented below:

| Protein Target | Technique | Binding Affinity (KD) (µM) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) |

| Human Serum Albumin | SPR | Data Not Available | Data Not Available | Data Not Available |

| Peroxisome Proliferator-Activated Receptor γ | ITC | Data Not Available | N/A | N/A |

Cellular Mechanistic Investigations (in vitro)

Following molecular characterization, the effects of the compound on cellular processes are investigated in cultured cells.

Modulation of Cellular Signaling Pathways (e.g., gene expression, protein phosphorylation)

These studies assess how the compound affects intracellular communication networks. Techniques like quantitative polymerase chain reaction (qPCR) can measure changes in the expression of target genes, while Western blotting can detect changes in the phosphorylation state of key signaling proteins.

A hypothetical data table for cellular signaling pathway modulation is shown below:

| Cell Line | Pathway Investigated | Key Protein/Gene Analyzed | Observed Effect |

| MCF-7 (human breast cancer) | Estrogen Signaling | pS2 (TFF1) gene expression | Data Not Available |

| HepG2 (human liver cancer) | AhR Signaling | CYP1A1 gene expression | Data Not Available |

| RAW 264.7 (mouse macrophage) | Inflammatory Signaling | Phospho-NF-κB levels | Data Not Available |

Receptor Translocation and Dimerization Studies in Cultured Cells

For compounds that activate nuclear receptors or cell surface receptors, it is important to study their effects on receptor trafficking. Techniques such as immunofluorescence microscopy or co-immunoprecipitation can be used to visualize the movement of a receptor from the cytoplasm to the nucleus (translocation) or the formation of receptor dimers upon ligand binding.

A hypothetical data table for receptor translocation and dimerization studies is presented below:

| Cell Line | Receptor Studied | Method | Outcome |

| HeLa (human cervical cancer) | Androgen Receptor | Immunofluorescence | Data Not Available |

| COS-7 (monkey kidney) | Estrogen Receptor α | Co-immunoprecipitation | Data Not Available |

Structure-Activity Relationship (SAR) Studies based on in vitro biological responses

The biological activity of alkylphenols, particularly their ability to interact with endocrine receptors, is intrinsically linked to their chemical structure. In vitro studies on a variety of alkylphenols have elucidated key structural features that govern their potency as endocrine-modulating compounds. These studies, often employing reporter gene assays in yeast or mammalian cell lines expressing hormone receptors, provide a framework for predicting the potential activity of 4-(1-propyl-1,2-dimethylbutyl)phenol.

The primary determinants of estrogenic activity in alkylphenols, as established through numerous in vitro investigations, include the position, size, and branching of the alkyl substituent on the phenol (B47542) ring. nih.gov Research has consistently shown that a phenol ring substituted at the para position (position 4) with a branched alkyl chain exhibits the highest estrogenic potential. nih.gov The compound 4-(1-propyl-1,2-dimethylbutyl)phenol fits this structural paradigm, possessing a complex, branched nine-carbon alkyl group at the para position.

Studies on a range of 4-alkylphenols have demonstrated that estrogenic activity tends to increase with the size of the alkyl group, with optimal activity often observed for alkyl chains containing between six and eight carbons in a tertiary branched configuration. nih.gov The 1-propyl-1,2-dimethylbutyl group in the subject compound is a tertiary branched structure, which is a critical feature for conferring estrogenic activity. nih.gov

The table below summarizes the general SAR principles for alkylphenols based on in vitro findings, which can be extrapolated to understand the potential biological response to 4-(1-propyl-1,2-dimethylbutyl)phenol.

| Structural Feature | Influence on In Vitro Estrogenic Activity | Relevance to 4-(1-Propyl-1,2-dimethylbutyl)phenol |

| Position of Alkyl Group | Para > Meta > Ortho nih.gov | The alkyl group is in the para position, suggesting a higher potential for estrogenic activity compared to ortho or meta isomers. |

| Branching of Alkyl Group | Tertiary > Secondary > Linear nih.gov | The compound has a tertiary carbon at the point of attachment to the phenol ring, a feature strongly associated with estrogenicity. |

| Size of Alkyl Group | Activity generally increases with carbon number, with optimal activity often seen in the C6-C8 range. nih.gov | The nine-carbon alkyl group falls within the range known to confer estrogenic activity. |

| Phenolic Hydroxyl Group | Essential for binding to the estrogen receptor. | The presence of the hydroxyl group is a prerequisite for its potential as a phenolic endocrine modulator. |

Comparative Analysis with Related Phenolic Endocrine Modulators

To further understand the potential molecular mechanisms of 4-(1-propyl-1,2-dimethylbutyl)phenol, a comparative analysis with well-characterized phenolic endocrine modulators such as Bisphenol A (BPA), 4-nonylphenol (B119669) (4-NP), and 4-octylphenol (B30498) (4-OP) is instructive. These compounds share the core phenolic structure essential for their endocrine-disrupting capabilities.

The primary mechanism by which phenolic compounds like 4-(1-propyl-1,2-dimethylbutyl)phenol are thought to exert their endocrine-modulating effects is through direct binding to nuclear receptors, most notably the estrogen receptor (ER). The phenolic hydroxyl group is critical as it mimics the A-ring of the natural estrogen, 17β-estradiol, allowing it to fit into the ligand-binding pocket of the ER.

The following table provides a comparative overview of the receptor binding characteristics of related phenolic modulators.

| Compound | Receptor Target(s) | General Binding Affinity (Relative to Estradiol) | Key Mechanistic Feature |

| 17β-Estradiol | Estrogen Receptor α (ERα), Estrogen Receptor β (ERβ) | High | Endogenous ligand, high-affinity binding |

| Bisphenol A (BPA) | ERα, ERβ | Weakly estrogenic | Binds to ER, can also interact with other receptors |

| 4-Nonylphenol (4-NP) | ERα, ERβ | Weakly estrogenic, but activity varies with isomer structure researchgate.net | Branched isomers show higher affinity than linear isomers |

| 4-Octylphenol (4-OP) | ERα, ERβ | Weakly estrogenic | Similar mechanism to 4-NP, binds to the ER ligand-binding pocket nih.gov |

| 4-(1-Propyl-1,2-dimethylbutyl)phenol | Presumed: ERα, ERβ | Not experimentally determined, but predicted to be weakly estrogenic based on structure | The highly branched alkyl group is expected to influence receptor interaction and binding stability. |

The subtle variations in the structure of the alkyl group among different phenolic endocrine modulators lead to differential biological responses in vitro. The shape and flexibility of the alkyl chain determine how well the compound fits into the ligand-binding pocket of the receptor and the conformational changes it induces upon binding.

For example, the estrogenic potency of alkylphenols in vitro has been shown to be dependent on the degree of branching of the alkyl chain. nih.gov The intricate branching of the 1-propyl-1,2-dimethylbutyl group likely results in a specific orientation within the receptor's binding pocket, which in turn dictates the recruitment of co-regulatory proteins and the subsequent transcriptional activation or repression of target genes.

The hydrophobicity of the alkyl chain is another critical determinant of biological activity. nih.gov A more hydrophobic alkyl group can enhance the partitioning of the compound into the cell membrane and influence its interaction with the hydrophobic regions of the receptor's ligand-binding domain. The large, branched alkyl group of 4-(1-propyl-1,2-dimethylbutyl)phenol suggests a significant hydrophobic character, which would be expected to contribute to its biological activity.

The table below outlines the structural determinants and their influence on the in vitro biological response for a selection of phenolic compounds.

| Compound | Key Structural Determinant | Consequence for In Vitro Biological Response |

| Bisphenol A (BPA) | Two phenol rings linked by a dimethylated carbon | Allows for binding to the estrogen receptor, but with a different geometry compared to estradiol, leading to weaker activation. |

| 4-Nonylphenol (4-NP) | A nine-carbon alkyl chain (structure varies by isomer) | The branching of the alkyl chain significantly impacts estrogenic potency in reporter gene assays. researchgate.net |

| 4-Octylphenol (4-OP) | An eight-carbon alkyl chain | Exhibits estrogenic activity in vitro, with potency influenced by the specific isomeric structure of the octyl group. nih.gov |

| 4-(1-Propyl-1,2-dimethylbutyl)phenol | A highly branched nine-carbon alkyl group at the para position | The specific stereochemistry and bulk of this group are predicted to be key determinants of its binding mode and subsequent biological response in vitro. |

Derivatization Chemistry and Analog Development for Structure Function Elucidation

Synthesis of Structural Analogs and Homologs of 4-(1-Propyl-1,2-dimethylbutyl)phenol

The synthesis of analogs of 4-(1-propyl-1,2-dimethylbutyl)phenol allows for a systematic exploration of how changes in its molecular structure influence its activity. Key areas for modification include the alkyl chain, the phenolic hydroxyl group, and the aromatic scaffold itself.

The nature of the alkyl substituent on the phenol (B47542) ring is a significant determinant of its physicochemical properties. Variations in the length and branching of this chain can impact lipophilicity, steric hindrance, and molecular volume, all of which can affect biological interactions.

Systematic modifications to the 1-propyl-1,2-dimethylbutyl side chain can be achieved through various synthetic routes. For instance, Friedel-Crafts alkylation of phenol with a series of branched and linear alkenes or alkyl halides can generate a library of analogs with varying alkyl chain lengths and branching patterns. The properties of organic semiconductors, for example, are highly dependent on the length of alkyl substituents that are not part of the π-conjugated system. rsc.org Increasing the alkyl chain length has been shown to influence thermal stability, solubility, and charge-carrier mobility. rsc.org

Below is a table illustrating hypothetical analogs and the expected impact of alkyl chain modifications on key physicochemical parameters.

| Analog | Modification | Expected Change in Lipophilicity (LogP) | Expected Change in Steric Hindrance |

| 4-(1,2-dimethylbutyl)phenol | Removal of propyl group | Decrease | Decrease |

| 4-(1-Ethyl-1,2-dimethylbutyl)phenol | Shortening of propyl to ethyl | Minor Decrease | Minor Decrease |

| 4-(1-Pentyl-1,2-dimethylbutyl)phenol | Lengthening of propyl to pentyl | Increase | Increase |

| 4-(1-Propyl-1-methylbutyl)phenol | Removal of one methyl group | Minor Decrease | Minor Decrease |

| 4-(1-Propyl-1,2,2-trimethylpropyl)phenol | Increased branching | Increase | Significant Increase |

This interactive table is based on general principles of structure-property relationships.

The phenolic hydroxyl group is a primary site for functionalization, offering a route to modulate polarity, hydrogen bonding capability, and metabolic stability. Common derivatization strategies include esterification and etherification.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with carboxylic acids, acid chlorides, or anhydrides. This modification can serve to create prodrugs or to alter the compound's pharmacokinetic profile. For instance, the antioxidant activity of tyrosol has been enhanced through the esterification of its alcoholic hydroxyl group with various phenolic acids.

Etherification: Conversion of the phenol to an ether, for example, by Williamson ether synthesis, replaces the hydrogen bond-donating hydroxyl group with a less polar ether linkage. This can influence binding to target proteins and alter solubility characteristics. Eugenol, a natural phenol, is often functionalized through etherification of its phenolic -OH group. tandfonline.com

| Derivative Type | Reagent Example | Resulting Functional Group | Expected Impact on Polarity | Expected Impact on H-Bonding |

| Ester | Acetic Anhydride | -O-C(=O)CH₃ | Decrease | Removes H-bond donor |

| Ether | Methyl Iodide | -OCH₃ | Decrease | Removes H-bond donor |

| Silyl Ether | tert-Butyldimethylsilyl chloride | -O-Si(CH₃)₂(C(CH₃)₃) | Significant Decrease | Removes H-bond donor |

| Phosphate Ester | Phosphoryl chloride | -O-P(=O)(OH)₂ | Increase | Adds H-bond donor/acceptor |

This interactive table illustrates common functionalizations of the phenolic hydroxyl group and their general effects.

Isosteric and bioisosteric replacements involve substituting a functional group or a part of the molecule with another that has similar steric and electronic properties. This strategy is widely used in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.

Phenolic Hydroxyl Group Bioisosteres: The phenolic hydroxyl group can be replaced by other groups that can act as hydrogen bond donors or acceptors. For example, the CF₂H group has been proposed as a bioisosteric replacement for the phenol group, as it can act as a similar hydrogen bond donor. cambridgemedchemconsulting.com Other potential bioisosteres for the phenol moiety include benzimidazolones, benzoxazolones, indoles, quinolinones, and pyridones. researchgate.netnih.gov

Phenyl Ring Bioisosteres: The phenyl ring itself can be replaced to modulate properties such as lipophilicity and metabolic stability. Common replacements include heteroaromatic rings like pyridine, pyrimidine, or thiophene. cambridgemedchemconsulting.com The introduction of nitrogen into an aromatic ring generally increases polarity and can reduce CYP-mediated metabolism. cambridgemedchemconsulting.com Non-classical bioisosteres such as bicyclo[1.1.1]pentane (BCP) and cubane have also been used as effective phenyl mimics. tandfonline.com

| Original Group | Isosteric Replacement | Rationale for Replacement | Potential Impact |

| Phenolic -OH | -NH-SO₂R (Sulfonamide) | Similar acidity and H-bonding potential. | May improve metabolic stability. |

| Phenolic -OH | Carboxylic Acid (-COOH) | Can act as a hydrogen bond donor/acceptor. | Increases polarity and aqueous solubility. |

| Phenyl Ring | Pyridine Ring | Introduces a nitrogen atom. | Increases polarity, potentially improves solubility, and alters electronic properties. |

| Phenyl Ring | Cyclohexyl Ring | Non-aromatic replacement. | Reduces potential for π-stacking interactions, increases sp³ character. |

| Phenyl Ring | Thiophene Ring | Heteroaromatic replacement. | Alters electronic distribution and potential for metabolic attack. |

This interactive table provides examples of isosteric replacements and their potential effects on molecular properties.

Strategies for Modulating Molecular Properties

The development of analogs of 4-(1-propyl-1,2-dimethylbutyl)phenol is often aimed at fine-tuning its molecular properties for specific research applications. Key properties that are frequently targeted for modulation include aqueous solubility, stability, and in vitro binding affinity.

Poor aqueous solubility is a common challenge for many organic compounds and can hinder their use in biological assays. Several strategies can be employed to enhance the solubility of phenolic compounds.

One common approach is the introduction of polar functional groups. For instance, the addition of a polyethylene glycol (PEG) chain (PEGylation) can significantly increase water solubility. The use of co-solvents, such as dimethyl sulfoxide (DMSO), is a standard method for dissolving poorly soluble compounds for in vitro studies. google.com Another strategy is the formation of salts if the compound has an acidic or basic handle. For phenols, this is less straightforward without introducing an additional ionizable group.

Complexation with cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, can also be used to encapsulate nonpolar molecules and increase their apparent solubility in water. google.com Nanosizing the compound to create a nanosuspension is another technique to improve dissolution rates and solubility. google.com

The binding affinity and selectivity of a compound for its biological target can be rationally tuned through chemical modifications. Structure-activity relationship (SAR) studies are crucial in this process, where the biological activity of a series of analogs is correlated with their structural features.

For phenolic compounds, the nature and position of substituents on the aromatic ring can have a profound impact on binding affinity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the phenol and its ability to participate in interactions such as hydrogen bonding and π-π stacking.

The alkyl chain also plays a critical role. In some cases, increasing the length of the alkyl chain can lead to stronger hydrophobic interactions with a binding pocket, thereby increasing affinity. However, if the binding pocket is sterically constrained, longer or bulkier chains may decrease affinity. Previous studies on para-substituted phenolic compounds have shown that their estrogenic activities can be influenced by the length of their alkyl side-chains. nih.gov

The following table provides hypothetical examples of how modifications to 4-(1-propyl-1,2-dimethylbutyl)phenol might be expected to alter its in vitro binding affinity to a hypothetical protein target.

| Modification | Rationale | Expected Impact on Binding Affinity (in vitro) |

| Addition of a hydroxyl group to the phenyl ring | Increased hydrogen bonding potential | Potentially increase |

| Replacement of the phenyl ring with a pyridine ring | Altered electronics and H-bonding | Context-dependent (could increase or decrease) |

| Shortening of the alkyl chain | Reduced hydrophobic interactions | Potentially decrease |

| Introduction of a polar group (e.g., -COOH) on the alkyl chain | Increased polarity, potential for new interactions | Context-dependent (could increase or decrease) |

| Conversion of the phenolic -OH to -OCH₃ | Loss of H-bond donor capability | Potentially decrease |

This interactive table illustrates how different chemical modifications could hypothetically tune the in vitro binding affinity.

Development of Probes and Reporter Molecules based on 4-(1-Propyl-1,2-dimethylbutyl)phenol Scaffold

The development of specialized molecular probes and reporter molecules derived from the 4-(1-Propyl-1,2-dimethylbutyl)phenol scaffold is a critical area of research for elucidating its biological interactions and mechanisms of action. By incorporating fluorescent labels or affinity tags, these derivatized molecules can serve as powerful tools for cellular imaging, target identification, and the characterization of binding partners. The inherent estrogenic activity of many branched alkylphenols, which is influenced by the structure of the alkyl chain, underscores the importance of such probes in studying their role as endocrine-disrupting chemicals. nih.govnih.govresearchgate.netnih.gov

Fluorescent Labeling for Cellular Imaging Studies (in vitro)

Fluorescently labeled analogs of 4-(1-Propyl-1,2-dimethylbutyl)phenol are invaluable for visualizing its subcellular distribution and interactions within living cells. The design of these probes involves the covalent attachment of a fluorophore to the phenolic scaffold in a manner that minimally perturbs its intrinsic biological activity.

Probe Design and Synthesis:

The synthesis of a fluorescent probe based on the 4-(1-Propyl-1,2-dimethylbutyl)phenol structure would typically involve derivatization at the phenolic hydroxyl group or, if synthetically feasible, modification of the alkyl chain. A common strategy involves etherification of the phenol with a linker arm that terminates in a reactive group suitable for conjugation with a fluorescent dye.

For instance, the phenol could be reacted with a short polyethylene glycol (PEG) linker containing a terminal azide or alkyne group. This would then allow for a "click chemistry" reaction with a corresponding alkyne- or azide-modified fluorophore, such as a coumarin, fluorescein, or rhodamine derivative. This approach is highly efficient and creates a stable triazole linkage.

Alternatively, direct derivatization of the phenol with a fluorophore-containing reagent, such as a dansyl chloride or a nitrobenzofurazan (NBD) chloride, could be employed. The choice of fluorophore would be dictated by the specific requirements of the imaging experiment, including the desired excitation and emission wavelengths, quantum yield, and photostability.

Hypothetical Fluorescent Probes:

| Probe Name | Fluorophore | Linkage Chemistry | Excitation Max (nm) | Emission Max (nm) |

| CP-Coumarin | Coumarin-480 | Ether linkage with triazole | ~400 | ~480 |

| CP-NBD | Nitrobenzofurazan | Ether linkage | ~465 | ~535 |

| CP-BODIPY | BODIPY FL | Ether linkage | ~505 | ~515 |

Applications in Cellular Imaging: